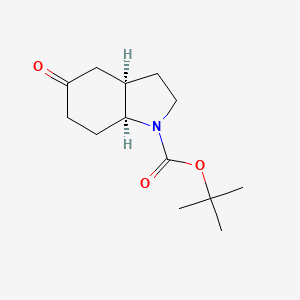

(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate

Descripción

(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique indole structure, which is a common motif in many biologically active molecules.

Propiedades

Número CAS |

143268-07-9 |

|---|---|

Fórmula molecular |

C13H21NO3 |

Peso molecular |

239.31 g/mol |

Nombre IUPAC |

tert-butyl (3aS,7aR)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-indole-1-carboxylate |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h9,11H,4-8H2,1-3H3/t9-,11+/m0/s1 |

Clave InChI |

FAFPNFIAMGOSNB-GXSJLCMTSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2 |

SMILES isomérico |

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC(=O)C2 |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2 |

Sinónimos |

(3aR,7aS)-rel-Octahydro-5-oxo-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester; _x000B_cis-(±)-Octahydro-5-oxo-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester; |

Origen del producto |

United States |

Métodos De Preparación

Stereoselective Synthesis via Asymmetric Catalysis

The enantioselective construction of cis-hydroindole scaffolds, such as (3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate, has been achieved using chiral Lewis acid catalysts. A magnesium triflate (Mg(OTf)₂) and phosphine-based ligand system enables the formation of the bicyclic framework with high diastereo- and enantioselectivity (dr > 20:1, 85–95% ee) . The reaction proceeds through a tandem epoxide-opening/cyclization mechanism, where a substituted epoxide intermediate undergoes nucleophilic attack by a tertiary amine, followed by intramolecular cyclization (Fig. 1).

Key Reaction Parameters

-

Catalyst : Mg(OTf)₂ (10 mol%) with L3-PiMe₂ ligand (10 mol%)

-

Solvent : Anhydrous dichloromethane (DCM) at −40°C

-

Yield : 79–99%

-

Stereochemical Outcome : The (3aR,7aS) configuration is favored due to the ligand’s chiral pocket directing the epoxide opening trajectory .

This method avoids racemization and provides gram-scale quantities, making it suitable for industrial applications.

Multicomponent Reaction (MCR) Approaches

The Ugi and Passerini multicomponent reactions (MCRs) offer a convergent route to functionalized indole derivatives. In one protocol, a four-component Ugi reaction assembles the indole core from a ketone, amine, isocyanide, and carboxylic acid . tert-Butyl glyoxylate serves as the carboxylate component, while a preformed piperidinone derivative provides the cyclic amine moiety.

Representative Procedure

-

Reactants :

-

4-Oxopiperidine-3-acetic acid (1 equiv)

-

tert-Butyl isocyanide (1.2 equiv)

-

Benzaldehyde (1.1 equiv)

-

Trifluoroacetic acid (TFA, catalytic)

-

-

Conditions : THF, 25°C, 12 h

-

Post-Reaction Processing :

-

Neutralization with NaHCO₃

-

Extraction with ethyl acetate

-

Purification via silica gel chromatography (hexane/EtOAc 4:1)

-

The Ugi adduct undergoes acid-mediated cyclization to form the octahydroindole skeleton, followed by Boc protection to yield the title compound . This method achieves 65–78% overall yield but requires careful control of stoichiometry to minimize dimerization.

Carboxylation and Cyclization of Piperidine Precursors

A patent by EP1724260B1 discloses a scalable synthesis starting from (2S,3aR,7aS)-octahydroindole-2-carboxylic acid . The tert-butoxycarbonyl (Boc) group is introduced via Schotten-Baumann conditions:

-

Reaction Scheme :

-

Optimized Conditions :

-

Base : 2 M NaOH (2.5 equiv)

-

Temperature : 0°C → 25°C (gradual warming)

-

Reaction Time : 6 h

-

This method is advantageous for large-scale production due to minimal purification steps and high reproducibility.

Reductive Amination and Ring-Closing Metathesis

A hybrid strategy combines reductive amination with ring-closing metathesis (RCM) to construct the bicyclic system. Starting from a linear diketone, the sequence involves:

-

Reductive Amination :

-

Substrate: 5-Oxopentanoic acid tert-butyl ester

-

Amine: Benzylamine (1.1 equiv)

-

Reducing Agent: NaBH₃CN (1.5 equiv)

-

Solvent: MeOH, 0°C, 2 h (85% yield)

-

-

RCM :

The benzyl group is subsequently removed via hydrogenolysis (H₂, Pd/C, EtOH), and the Boc group is installed as described in Section 3.

Comparative Analysis of Methods

The carboxylation route is optimal for industrial use, while asymmetric catalysis meets the needs for enantiopure material in drug development.

Challenges and Optimization Strategies

-

Stereochemical Drift : Prolonged reaction times in acidic or basic conditions can epimerize the (3aR,7aS) configuration. Solutions include using buffered conditions (pH 7–8) and low temperatures .

-

Byproduct Formation : Dimerization during MCRs is mitigated by slow addition of isocyanides and excess ketone .

-

Catalyst Cost : Grubbs II and chiral ligands increase production costs. Fixed-bed reactors with catalyst recycling are under investigation .

Análisis De Reacciones Químicas

Types of Reactions

(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the ketone group.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole structure allows it to bind to various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate: A racemic mixture with similar properties.

tert-Butyl 5-oxo-1,2,3,4-tetrahydro-1H-indole-1-carboxylate: A structurally related compound with different reactivity.

Uniqueness

(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral drug development .

Actividad Biológica

(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate, a compound with the molecular formula C13H21NO3, belongs to the indole class of compounds. Its unique structural features, including a tert-butyl group and a 5-oxo substituent, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic stability, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be represented by the following key features:

- Molecular Formula : C13H21NO3

- IUPAC Name : this compound

- SMILES Notation : CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC(=O)C2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole ring system is known for its ability to bind to receptors and enzymes, modulating their activity. This modulation can lead to various physiological effects depending on the target pathway involved.

Metabolic Stability

Research indicates that the tert-butyl group in this compound influences its metabolic stability. A study on similar compounds demonstrated that replacing the tert-butyl group with other substituents can significantly alter metabolic pathways. For instance, compounds with trifluoromethyl groups showed enhanced metabolic stability compared to their tert-butyl counterparts . This suggests that this compound may exhibit variable metabolic profiles depending on its structural modifications.

In Vitro Studies

In vitro studies have shown that compounds similar to this compound undergo significant biotransformation in liver microsomes. The major route of metabolism involves oxidation processes mediated by cytochrome P450 enzymes . This highlights the compound's potential for further development in drug design due to its predictable metabolic pathways.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H21NO3 |

| IUPAC Name | This compound |

| Predicted CCS (Ų) | 155.9 |

| Major Metabolic Pathways | Oxidation via CYP450 enzymes |

| Potential Applications | Anti-inflammatory, anticancer |

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing (3aR,7aS)-rel-tert-butyl 5-oxooctahydro-1H-indole-1-carboxylate? A: The synthesis typically involves condensation reactions using 3-formyl-1H-indole derivatives (or analogs) with tert-butyl carbamate groups. A common method includes refluxing the aldehyde precursor (e.g., 3-formyl-1H-indole-2-carboxylate) with sodium acetate in acetic acid for 3–5 hours to facilitate cyclization and keto-group formation . Purification is achieved via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography. Reaction progress is monitored using HPLC or TLC, with final structural confirmation via (e.g., tert-butyl singlet at δ 1.4 ppm) and IR (C=O stretch at ~1700 cm) .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and stereochemical purity? A: Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps, while acetic acid aids in protonation for cyclization .

- Catalysts : 4-Dimethylaminopyridine (DMAP) or Lewis acids (e.g., ZnCl) can accelerate tert-butyloxycarbonyl (Boc) protection/deprotection steps .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during Boc group introduction, while reflux (~110°C) ensures complete cyclization .

- Kinetic studies : Time-resolved or in-situ FTIR can identify intermediates and optimize reaction times .

Basic Structural Characterization

Q: Which analytical techniques are critical for confirming the compound’s identity? A: A combination of methods is required:

- NMR : identifies tert-butyl protons (δ 1.4 ppm, s, 9H) and indole ring protons (δ 6.8–7.2 ppm). confirms carbonyl groups (C=O at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 255.147 for CHNO) .

- IR Spectroscopy : Stretching vibrations for C=O (1700 cm) and N-H (3300 cm) confirm functional groups .

Advanced Stereochemical Analysis

Q: How can conflicting stereochemical assignments be resolved? A: Discrepancies in (3aR,7aS) vs. (3aS,7aR) configurations require:

- X-ray crystallography : Definitive assignment via single-crystal analysis (e.g., bond angles and torsion angles in the bicyclic system) .

- NOESY NMR : Cross-peaks between axial protons (e.g., H-3a and H-7a) confirm relative stereochemistry .

- VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers by comparing experimental and computed spectra .

Basic Safety and Handling

Q: What are the recommended storage and handling protocols? A:

- Storage : Store in sealed, light-resistant containers at 2–8°C to prevent hydrolysis of the Boc group .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Stability and Decomposition

Q: How can decomposition products under varying pH or temperature be analyzed? A:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions.

- Analytical tools : Use LC-MS to identify degradation products (e.g., tert-butanol from Boc cleavage) .

- Thermogravimetric analysis (TGA) : Quantifies thermal stability (decomposition onset ~200°C) .

Basic Biological Activity Screening

Q: What assays are suitable for preliminary bioactivity evaluation? A:

- Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay .

- Cell viability : MTT assays on cancer lines (e.g., HeLa) to assess cytotoxicity .

- Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can functional group modifications enhance bioactivity? A:

- Boc group replacement : Substitute with acyl or sulfonamide groups to modulate lipophilicity .

- Keto-group derivatization : Convert to hydrazones or oximes for metal-binding studies .

- Molecular docking : Use AutoDock Vina to predict interactions with targets (e.g., cyclooxygenase-2) .

Data Contradiction Resolution

Q: How to address conflicting NMR and MS data? A:

- Cross-validation : Repeat MS in negative-ion mode to confirm adduct formation .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating - couplings .

- Isotopic labeling : Synthesize -labeled analogs to clarify nitrogen environments .

Reactivity Under Non-Standard Conditions

Q: How does the compound behave in ionic liquids or deep eutectic solvents? A:

- Solubility tests : Measure in [BMIM][BF] or choline chloride/urea mixtures.

- Reactivity profiling : Compare reaction rates in DES vs. traditional solvents using kinetic HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.